

Spectroscopic Profile of 2-Cyclohepten-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-Cyclohepten-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **2-Cyclohepten-1-ol**. Due to the limited availability of experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with reference to analogous compounds. This guide is intended to assist researchers in the identification and characterization of **2-Cyclohepten-1-ol** and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for **2-Cyclohepten-1-ol**. These predictions are based on the analysis of the functional groups present in the molecule (hydroxyl and alkene) and the cyclic seven-membered ring structure.

Table 1: Predicted ^1H NMR Spectral Data for **2-Cyclohepten-1-ol**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-1 (CH-OH)	~ 4.0 - 4.5	Multiplet	-
H-2, H-3 (=CH)	~ 5.5 - 6.0	Multiplet	-
H-4, H-7 (Allylic CH ₂)	~ 1.8 - 2.2	Multiplet	-
H-5, H-6 (Aliphatic CH ₂)	~ 1.4 - 1.8	Multiplet	-
OH	Variable (~1.5 - 4.0)	Singlet (broad)	-

Table 2: Predicted ¹³C NMR Spectral Data for **2-Cyclohepten-1-ol**Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (CH-OH)	~ 70 - 75
C-2, C-3 (=CH)	~ 125 - 135
C-4, C-7 (Allylic CH ₂)	~ 30 - 40
C-5, C-6 (Aliphatic CH ₂)	~ 25 - 35

Table 3: Predicted Infrared (IR) Absorption Frequencies for **2-Cyclohepten-1-ol**

Functional Group	Predicted Absorption Range (cm ⁻¹)	Description
O-H Stretch	3200 - 3600	Strong, broad
C-H Stretch (sp ²)	3000 - 3100	Medium
C-H Stretch (sp ³)	2850 - 3000	Strong
C=C Stretch	1640 - 1680	Medium, may be weak
C-O Stretch	1000 - 1200	Strong

Table 4: Predicted Mass Spectrometry (MS) Fragmentation for **2-Cyclohepten-1-ol**

m/z	Proposed Fragment	Comments
112	$[\text{C}_7\text{H}_{12}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
94	$[\text{M} - \text{H}_2\text{O}]^{+\bullet}$	Loss of water
83	$[\text{M} - \text{C}_2\text{H}_5]^+$	Alpha-cleavage
69	$[\text{M} - \text{C}_3\text{H}_7]^+$	Cleavage of the cycloheptene ring
55	$[\text{C}_4\text{H}_7]^+$	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid alcohol sample such as **2-Cyclohepten-1-ol**.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl_3).
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).
 - Transfer the solution to a clean 5 mm NMR tube.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Use a standard single-pulse sequence.
 - Set the spectral width to cover a range of approximately 0-12 ppm.

- Average a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum on the same spectrometer.
 - Use a standard proton-decoupled pulse sequence.
 - Set the spectral width to cover a range of approximately 0-220 ppm.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of the neat liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.
- Data Acquisition:
 - Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer.
 - Scan a typical range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

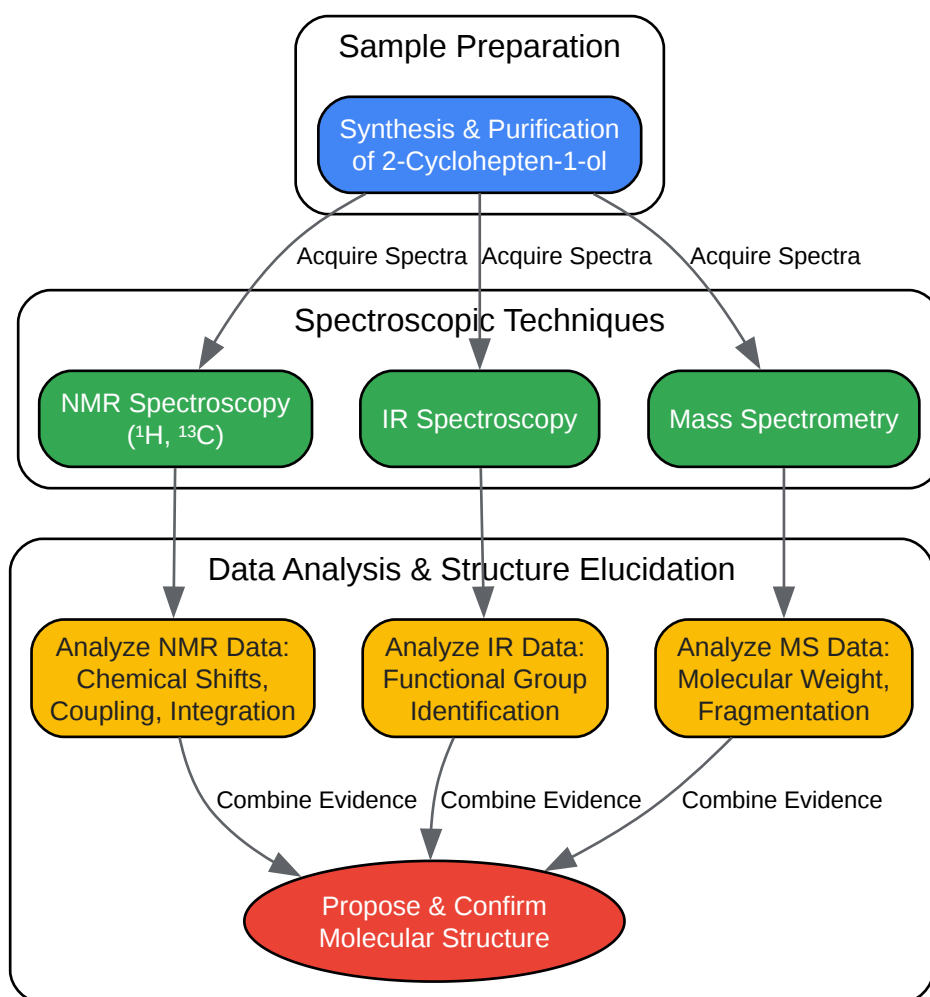
2.3 Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer. This can be done via direct infusion or through a gas chromatography (GC) column for separation of components.
- Ionization:

- Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Data Acquisition:
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like **2-Cyclohepten-1-ol**.



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A logical workflow for the spectroscopic analysis of **2-Cyclohepten-1-ol**.

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